molecular formula C9H4BrCl2N B13920972 Isoquinoline, 5-bromo-3,8-dichloro-

Isoquinoline, 5-bromo-3,8-dichloro-

Cat. No.: B13920972
M. Wt: 276.94 g/mol
InChI Key: IVVDTDZTRVEJBF-UHFFFAOYSA-N
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Description

Isoquinoline, 5-bromo-3,8-dichloro- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a bromine atom at the 5th position and chlorine atoms at the 3rd and 8th positions on the isoquinoline ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline, 5-bromo-3,8-dichloro- typically involves the bromination and chlorination of isoquinoline. One common method for bromination is the use of N-bromosuccinimide (NBS) in the presence of a strong acid like concentrated sulfuric acid. The reaction is carried out at low temperatures to control the addition of bromine to the desired position on the isoquinoline ring .

For chlorination, reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used. The reaction conditions often involve heating the isoquinoline derivative with the chlorinating agent to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of isoquinoline derivatives, including 5-bromo-3,8-dichloro-isoquinoline, often employs continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. These methods can involve the use of automated systems to add reagents and control temperature and pressure, ensuring consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 5-bromo-3,8-dichloro- can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination under acidic conditions.

    Thionyl Chloride (SOCl2): Used for chlorination, often requiring heating.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

Isoquinoline, 5-bromo-3,8-dichloro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of isoquinoline, 5-bromo-3,8-dichloro- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and chlorine atoms can influence its binding affinity and specificity for these targets, potentially enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoisoquinoline: A similar compound with a bromine atom at the 5th position but without chlorine atoms.

    3,8-Dichloroisoquinoline: A compound with chlorine atoms at the 3rd and 8th positions but without a bromine atom.

Uniqueness

Isoquinoline, 5-bromo-3,8-dichloro- is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H4BrCl2N

Molecular Weight

276.94 g/mol

IUPAC Name

5-bromo-3,8-dichloroisoquinoline

InChI

InChI=1S/C9H4BrCl2N/c10-7-1-2-8(11)6-4-13-9(12)3-5(6)7/h1-4H

InChI Key

IVVDTDZTRVEJBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(N=CC2=C1Cl)Cl)Br

Origin of Product

United States

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